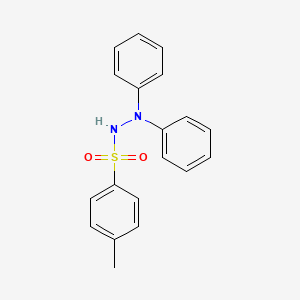

2-(2-quinoxalinyl)phenyl 4-fluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

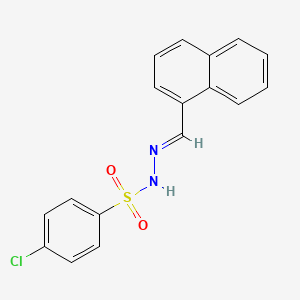

Quinoxaline derivatives, including compounds like "2-(2-quinoxalinyl)phenyl 4-fluorobenzoate," are important in various scientific fields due to their broad spectrum of biological activities and applications in material science. These compounds are often explored for their potential in drug development and their unique photophysical properties.

Synthesis Analysis

The synthesis of quinoxaline derivatives typically involves the condensation of diamines with 1,2-diketones or the cyclization of 1,2-dihalides with o-phenylenediamines. Specific methodologies can vary depending on the desired substitution pattern and the functional groups present in the starting materials (Wang et al., 2009).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyrazine ring. This core structure can be modified with various substituents, influencing the compound's electronic properties and reactivity. X-ray crystallography and DFT calculations are commonly used to study these structures in detail (Geesi, 2020).

Chemical Reactions and Properties

Quinoxaline derivatives participate in various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and cycloaddition reactions. These reactions are influenced by the electronic nature of the substituents and the core quinoxaline structure (Zhou et al., 2021).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as solubility, melting point, and boiling point, depend significantly on the nature and position of substituents. Fluorinated derivatives, for example, often exhibit altered physicochemical properties compared to their non-fluorinated counterparts (Sun et al., 2019).

Chemical Properties Analysis

Quinoxaline derivatives display a wide range of chemical properties, including redox behavior, photophysical characteristics, and biological activity. The electron-withdrawing or donating nature of substituents can significantly affect these properties, making these compounds versatile in synthetic and applied chemistry (Wazzan et al., 2016).

Aplicaciones Científicas De Investigación

Fluorescence Detection and Sensing

A study explored the fluorescence properties of substituted 2-phenylbenzo[g]quinoxaline derivatives, highlighting their sensitivity to viscosity changes. This indicates their potential application in developing viscosity-sensitive fluorescent probes, which could be significant for biochemical and medical imaging applications (Wang et al., 2009).

Pharmaceutical Research

Research into quinoxaline derivatives has demonstrated their versatility in pharmaceutical applications. For instance, compounds with quinoline and quinoxaline structures have been synthesized as anticancer prodrugs, showing pH-responsive release performance and promising prospects in chemotherapy for oral cancer (Tian et al., 2018). Another study synthesized isoxazolquinoxaline derivative (IZQ) and evaluated its potential as an anti-cancer drug through molecular dynamics and docking studies, suggesting its efficacy against specific cancer proteins (Abad et al., 2021).

Materials Science

In materials science, quinoxaline derivatives have been used to enhance the performance of high-temperature proton exchange membrane fuel cells. A study developed a one-pot synthesis method for a self-polymerizable quinoxaline monomer, leading to the creation of ether-containing polyphenylquinoxaline with good organosolubility and proton conductivity, suitable for high-temperature applications (Hsu et al., 2018).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(2-quinoxalin-2-ylphenyl) 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13FN2O2/c22-15-11-9-14(10-12-15)21(25)26-20-8-4-1-5-16(20)19-13-23-17-6-2-3-7-18(17)24-19/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRZTZKKLGAXDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N=C2)OC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Quinoxalin-2-ylphenyl) 4-fluorobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5509826.png)

![4-{3-[(3,3-diethyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5509858.png)

![N-1,3-benzodioxol-5-yl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509870.png)

![methyl [2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5509872.png)

![N-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B5509877.png)

![1-[(4-benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione](/img/structure/B5509888.png)

![N,N-dimethyl-3-{[(1S*,5R*)-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline](/img/structure/B5509893.png)

![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5509896.png)

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509907.png)

![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5509915.png)